molecular formula C10H13BrClNO B1379515 6-bromo-N-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride CAS No. 1607263-14-8

6-bromo-N-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride

Cat. No. B1379515
M. Wt: 278.57 g/mol
InChI Key: GBPWRGKBWYINKZ-UHFFFAOYSA-N
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Description

6-bromo-N-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride, also known as BMDPH, is a synthetic compound that is used in various scientific experiments. It is a derivative of the benzopyran family and is used as a research tool in a variety of scientific fields. BMDPH is a colorless solid that is soluble in water and ethanol. It is used as a reagent in organic synthesis and as a research tool in biochemistry, pharmacology, and other scientific fields.

Scientific Research Applications

Antioxidant Properties and Radical Scavenging Activity

Chromones, including derivatives like "6-bromo-N-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride", have been identified for their significant antioxidant properties. These compounds are capable of neutralizing active oxygen and interrupting free radical processes, which can delay or inhibit cellular impairment leading to various diseases. The antioxidant potential of chromones is attributed to structural elements such as the double bond, a carbonyl group in the chromone, and specific hydroxyl groups that are crucial for radical scavenging activity. This property makes them promising candidates for preventing diseases associated with oxidative stress and free radical damage (Yadav, Parshad, Manchanda, & Sharma, 2014).

Anticancer Activities

Research into compounds structurally related to "6-bromo-N-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride" has revealed potential anticancer activities. Baicalein, a flavonoid compound derived from similar roots, has been extensively studied for its anticancer effects on hepatocellular carcinoma (HCC). It impacts a variety of biological processes such as cell proliferation, metastasis, apoptosis, and autophagy. The interest in baicalein and structurally related compounds, including chromones, lies in their non-toxic nature, which may reduce side effects without compromising therapeutic efficacy in cancer treatment, indicating a potential pathway for the development of novel anticancer drugs (Bie et al., 2017).

properties

IUPAC Name

6-bromo-N-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO.ClH/c1-12-9-4-5-13-10-3-2-7(11)6-8(9)10;/h2-3,6,9,12H,4-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBPWRGKBWYINKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCOC2=C1C=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-N-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride

CAS RN

1607263-14-8
Record name 6-bromo-N-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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